2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 3-methyl-1,2,4-oxadiazole with piperidine to form an intermediate, which is then reacted with 1,3-thiazole-2-yl acetamide under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce piperidine derivatives.
Scientific Research Applications
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 2-(1,2,4-oxadiazol-5-yl)anilines
- 3-amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
What sets 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide apart from similar compounds is its unique combination of oxadiazole, piperidine, and thiazole moieties.
Properties
Molecular Formula |
C13H17N5O2S |
---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H17N5O2S/c1-9-15-12(20-17-9)10-4-2-3-6-18(10)8-11(19)16-13-14-5-7-21-13/h5,7,10H,2-4,6,8H2,1H3,(H,14,16,19) |
InChI Key |
LNSUBJDOZUWZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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